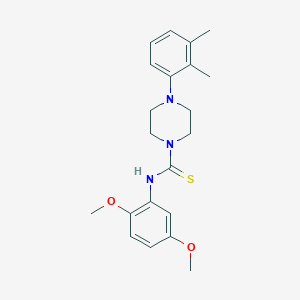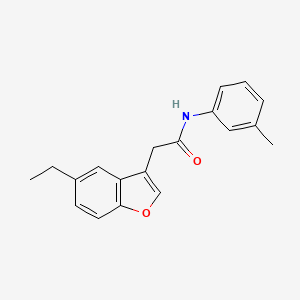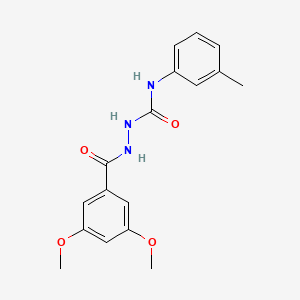![molecular formula C20H17FN4O2 B4878791 N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B4878791.png)
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide
Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide is a synthetic compound that combines the structural features of indole and quinazoline derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . Quinazoline derivatives are also significant in medicinal chemistry due to their potential therapeutic applications . The combination of these two moieties in a single compound suggests potential for significant biological activity and therapeutic applications.
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the indole and quinazoline intermediates, followed by their coupling through an amide bond formation. Common synthetic routes include:
Preparation of Indole Intermediate: The indole intermediate can be synthesized through various methods, such as Fischer indole synthesis or Bartoli indole synthesis.
Preparation of Quinazoline Intermediate: The quinazoline intermediate can be prepared through cyclization reactions involving anthranilic acid derivatives.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the Notum enzyme, which plays a role in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which is beneficial in conditions like neurodegenerative diseases and cancer .
Comparison with Similar Compounds
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be compared with other indole and quinazoline derivatives:
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol are well-known for their biological activities. the presence of the quinazoline moiety in this compound adds unique properties.
Quinazoline Derivatives: Compounds like gefitinib and erlotinib are quinazoline-based drugs used in cancer therapy. The addition of the indole moiety in this compound enhances its potential for diverse biological activities.
Properties
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2/c21-14-5-6-18-16(9-14)13(10-23-18)7-8-22-19(26)11-25-12-24-17-4-2-1-3-15(17)20(25)27/h1-6,9-10,12,23H,7-8,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTNUAIHXPVCXCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCC3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibenzyl-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B4878715.png)
![(5E)-3-ethyl-5-[[3-[(4-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4878725.png)

![methyl 5-ethyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4878729.png)
![(5E)-5-[3-iodo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4878735.png)

![2-(2-formylphenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4878739.png)


![N-(2,4-dichlorobenzyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B4878769.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-benzylpropanamide](/img/structure/B4878775.png)
![4-{[2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPANOYL]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4878778.png)
![(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione](/img/structure/B4878779.png)
![1-benzyl-4-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperazine](/img/structure/B4878806.png)
